molecular formula C14H16N2O4 B14021596 Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate

Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate

Cat. No.: B14021596
M. Wt: 276.29 g/mol
InChI Key: GNJBJEBNNGYTCG-UHFFFAOYSA-N
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Description

Benzyl (6-oxo-5-oxa-7-azaspiro[34]octan-2-YL)carbamate is a spirocyclic compound that has garnered interest in the fields of organic chemistry and medicinal chemistry This compound features a unique spirocyclic structure, which is known to impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting or modulating their activity. The presence of the carbamate group further enhances its ability to form stable complexes with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate stands out due to its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

benzyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C14H16N2O4/c17-12-15-9-14(20-12)6-11(7-14)16-13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H,16,18)

InChI Key

GNJBJEBNNGYTCG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC(=O)O2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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